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Compound of Interest

Compound Name: Eob-dtpa

Cat. No.: B3021170 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the influence of renal impairment on the

pharmacokinetics of Gadoxetate Disodium (Gd-EOB-DTPA), marketed as Eovist® in the USA

and Primovist® outside the USA.

Frequently Asked Questions (FAQs)
Q1: What is the primary route of excretion for Gd-EOB-DTPA in individuals with normal renal

function?

In individuals with normal liver and kidney function, Gd-EOB-DTPA is eliminated through two

primary pathways: approximately 50% is excreted via the renal system (urine) and the

remaining 50% is excreted through the hepatobiliary system (bile and feces)[1].

Q2: How does renal impairment affect the pharmacokinetics of Gd-EOB-DTPA?

The impact on the pharmacokinetics of Gd-EOB-DTPA depends on the severity of renal

impairment.

Moderate Renal Impairment: In patients with moderate renal impairment (creatinine

clearance of 30-50 mL/min), the pharmacokinetic parameters are not significantly altered[2]

[3]. This is due to a compensatory increase in hepatobiliary excretion[2].
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End-Stage Renal Failure (ESRF): In patients with ESRF, the pharmacokinetic profile of Gd-

EOB-DTPA is significantly different. The terminal half-life is markedly prolonged, and the

systemic exposure (AUC) is substantially increased[2][3]. Total clearance is significantly

reduced to about 17% of that in individuals with normal renal function[3].

Q3: Is a dose adjustment of Gd-EOB-DTPA required for patients with renal impairment?

No dosage adjustment is recommended for patients with renal impairment to ensure

diagnostically useful images[4]. However, in patients with severe renal insufficiency (glomerular

filtration rate <30 mL/min/1.73 m2), Gd-EOB-DTPA should be used only after a careful benefit-

risk assessment[4]. For patients with end-stage renal failure, it is recommended to complete

the MR imaging no later than 60 minutes after administration[4].

Q4: Can Gd-EOB-DTPA be removed by hemodialysis?

Yes, Gd-EOB-DTPA can be partially removed by hemodialysis[5][6]. A single 3-hour

hemodialysis session, initiated one hour after administration, can remove approximately 30% of

the injected dose[5][6]. In patients with end-stage renal failure, the serum levels of Gd-EOB-
DTPA declined by 71% to 88% during a 3-hour dialysis session that started one hour after

injection[2].

Q5: What is Nephrogenic Systemic Fibrosis (NSF) and is it a concern with Gd-EOB-DTPA?

Nephrogenic Systemic Fibrosis (NSF) is a rare but serious condition associated with the use of

some gadolinium-based contrast agents in patients with severe renal impairment[6]. Although

there is a possibility that NSF may occur with Primovist®, it should be avoided in patients with

severe renal impairment[6]. It is recommended that all patients be screened for renal

dysfunction before the administration of Gd-EOB-DTPA[4].
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Issue/Observation Potential Cause
Recommended

Action/Consideration

Prolonged high signal intensity

in blood pool and delayed liver

enhancement in a patient.

The patient may have end-

stage renal failure (ESRF),

leading to a significantly

prolonged elimination half-life

of Gd-EOB-DTPA.

Review the patient's clinical

history for renal function

status. For patients with ESRF,

consider that the optimal

window for hepatobiliary phase

imaging may be altered.

Complete MR imaging within

60 minutes of administration is

recommended[4].

Unexpectedly high urinary

excretion of Gd-EOB-DTPA in

a patient with known hepatic

impairment.

This is an expected

compensatory mechanism.

When hepatobiliary excretion

is compromised, the renal

pathway becomes the

dominant route of elimination.

This is a normal physiological

response. In patients with very

high bilirubin levels (>3

mg/dL), renal excretion can

increase to between 72% and

96% of the administered

dose[2].

Reduced hepatic contrast in a

patient with end-stage renal

failure.

This has been observed and is

attributed to elevated serum

ferritin levels in this patient

population[4].

Be aware of this potential for

reduced image quality in this

specific patient group. Ensure

imaging is completed within 60

minutes post-injection[4].

Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Gd-EOB-DTPA in

different populations.

Table 1: Pharmacokinetic Parameters of Gd-EOB-DTPA in Healthy vs. Renally Impaired

Subjects
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Parameter
Healthy Control
Group

Moderate Renal
Impairment
(Creatinine
Clearance 30-50
mL/min)

End-Stage Renal
Failure (ESRF)

Terminal Half-life (t½) 1.8 ± 0.2 hours[2]

Not significantly

different from

control[2]

20.0 ± 7.0 hours[2]

(approx. 12-fold

longer than control[3])

Total Clearance (Cltot) 209 ± 37 mL/min[2]

Not significantly

different from

control[2]

Reduced to 17% of

control[3]

Area Under the Curve

(AUC)
N/A N/A

5.6-fold higher than

control[3]

Table 2: Excretion of Gd-EOB-DTPA in Healthy Subjects vs. Patients with Hepatic Impairment

Excretion Route Healthy Control Group
Patients with Hepatic
Impairment (High Bilirubin
>3 mg/dL)

Urinary Excretion 48% of administered dose[2]
72% to 96% of administered

dose[2]

Fecal Excretion N/A Decreased[2]

Experimental Protocols
Typical Clinical Study Design for Pharmacokinetic Assessment

A representative study to determine the pharmacokinetics of Gd-EOB-DTPA in patients with

renal impairment would typically follow this protocol:

Study Design: A single-center, open-label, parallel-group study is often employed[2].

Subject Recruitment:
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Cohorts of patients with varying degrees of renal impairment (e.g., moderate, end-stage)

are recruited.

A control group of healthy subjects matched for age, gender, and weight is included for

comparison[2].

All patients should be screened for renal dysfunction by obtaining a medical history and/or

laboratory tests prior to administration[4].

Dosing: A single intravenous bolus of Gd-EOB-DTPA is administered. A common dose is 25

μmol/kg body weight[2].

Sample Collection:

Serum: Blood samples are collected at predetermined time points before and after the

administration of Gd-EOB-DTPA to analyze its concentration over time[2].

Urine and Feces: Samples of urine and feces are collected to quantify the amount of Gd-

EOB-DTPA excreted through renal and hepatobiliary pathways[2].

Pharmacokinetic Analysis: The collected samples are analyzed to determine key

pharmacokinetic parameters such as clearance, volume of distribution, elimination half-life,

and the percentage of the dose excreted via each route. An open two-compartment model

can be used for analysis[7].

Safety Assessment: The safety of the contrast agent is monitored by tracking adverse

events, laboratory values, vital signs, and other relevant clinical parameters[2].
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Experimental Workflow: Gd-EOB-DTPA Pharmacokinetics in Renal Impairment

Subject Recruitment
(Control & Renal Impairment Groups)

Screening for Renal Dysfunction
(Medical History, Lab Tests)

Single IV Bolus Administration
(Gd-EOB-DTPA 25 µmol/kg)

Serial Sample Collection

Safety MonitoringSerum Samples

Blood Draws

Urine Samples

Urine Collection

Fecal Samples

Fecal Collection

Pharmacokinetic Analysis
(Serum, Urine, Feces)

Data Interpretation & Comparison

Click to download full resolution via product page

Caption: Workflow for a clinical study on Gd-EOB-DTPA pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

